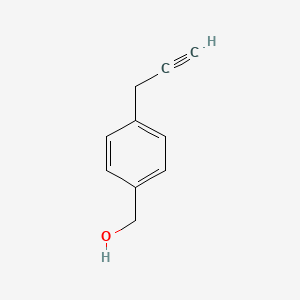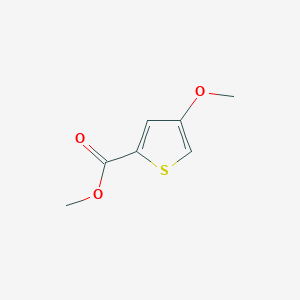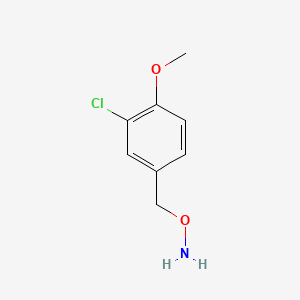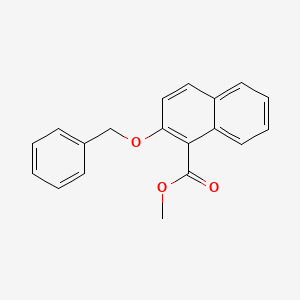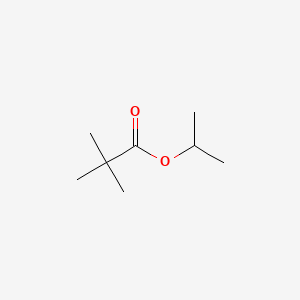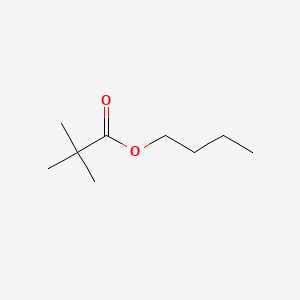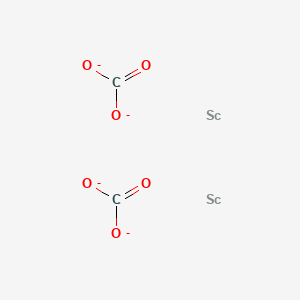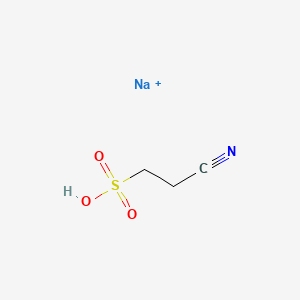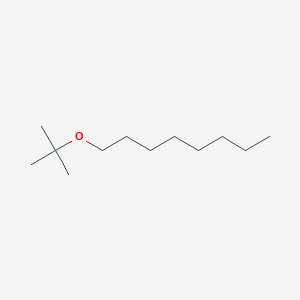
1-(3-Chlorophthalimido)cyclohexanecarboxamide
Übersicht
Beschreibung
1-(3-Chlorophthalimido)cyclohexanecarboxamide, also known as AC 94377, is a chemical compound that has been shown to mimic the growth-regulating activity of gibberellins . It has a molecular weight of 306.077±0 dalton .
Synthesis Analysis
AC 94377 has been used in the synthesis of photoaffinity labels for the investigation of the receptor protein binding site associated with its bioactivity . Five photoaffinity-labeled analogues of AC 94377 have been synthesized for this purpose .Chemical Reactions Analysis
AC 94377 has been used in the synthesis of photoaffinity labels . It has also been found that AC 94377 is metabolized to more polar products in both dwarf corn and sunflower seedlings .Wissenschaftliche Forschungsanwendungen
Germination and Growth Regulation
1-(3-Chlorophthalimido)cyclohexanecarboxamide, also known as AC 94377, has been studied for its effects on seed germination and plant growth. Research indicates that it is as effective as gibberellins in breaking dormancy and stimulating germination in certain seeds, such as celery. It differs from gibberellins in that it does not cause etiolation in seedlings, leading to more normal development compared to those treated with gibberellins (Gott & Thomas, 1986). Moreover, AC 94377 and gibberellic acid were found to promote germination in several dormant weed species, suggesting potential applications in agriculture (Metzger, 1983).
Bioactivity and Receptor Binding
AC 94377's similarity to gibberellins in terms of plant growth regulation led to studies on its receptor binding site and bioactivity. To investigate this, photoaffinity labels of AC 94377 were synthesized, aiming to understand its interaction with receptor proteins (Tanaka, Wien & Suttle, 1991).
Structural Studies
Studies have also focused on the synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, closely related to AC 94377. These compounds were analyzed using techniques such as elemental analyses, IR spectroscopy, and NMR spectroscopy, with some compounds like N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide being characterized by X-ray diffraction studies (Özer et al., 2009).
Application in Horticulture
In horticulture, AC 94377 has been explored for its ability to induce certain desirable traits. For example, it was found to elongate peduncles of Pompon Chrysanthemums, leading to longer stems and potentially more attractive floral arrangements (McDaniel, 1984).
Sex Expression Modulation in Plants
Additionally, AC 94377 has been studied for its impact on sex expression in plants. In monoecious cucumber plants, the compound delayed the formation of pistillate flowers, showcasing its potential to manipulate the reproductive development in plants (Xu & Bukovac, 1983).
Eigenschaften
IUPAC Name |
1-(4-chloro-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c16-10-6-4-5-9-11(10)13(20)18(12(9)19)15(14(17)21)7-2-1-3-8-15/h4-6H,1-3,7-8H2,(H2,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAVXKLISNEJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)N)N2C(=O)C3=C(C2=O)C(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034495 | |
| Record name | 1-(3-chlorophthalimido)cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophthalimido)cyclohexanecarboxamide | |
CAS RN |
51971-67-6 | |
| Record name | 1-(3-Chlorophthalimido)cyclohexanecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051971676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-chlorophthalimido)cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-CHLOROPHTHALIMIDO)CYCLOHEXANECARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLA3XYB7RJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

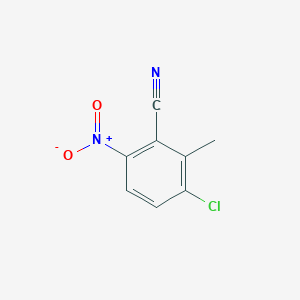
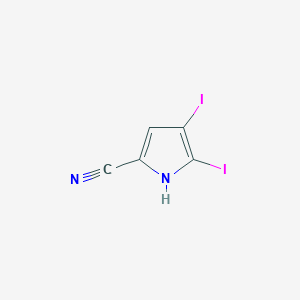
![1-[3,4-Bis(phenylmethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol hydrochloride](/img/structure/B3053127.png)
